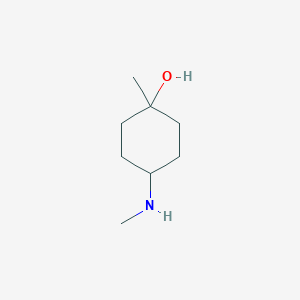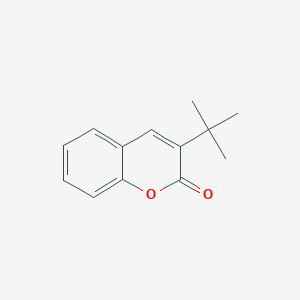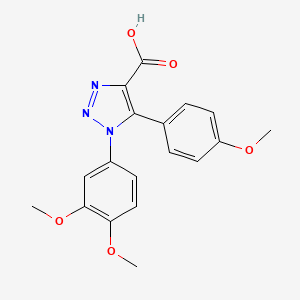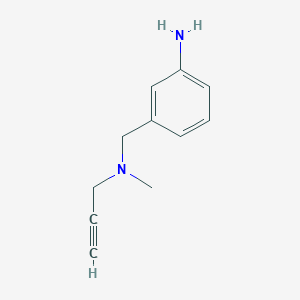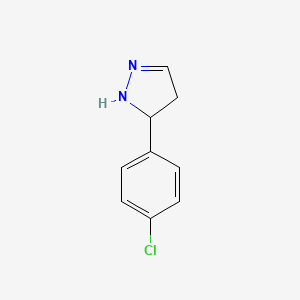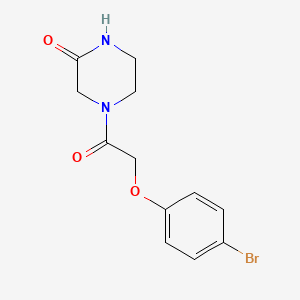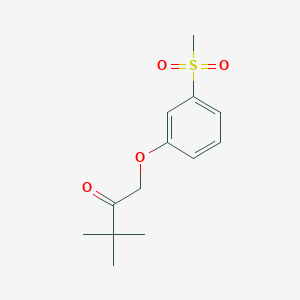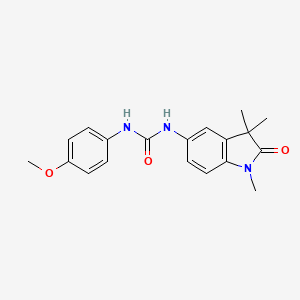![molecular formula C26H36N2OP+ B14903378 (3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14903378.png)
(3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide is a complex organic compound with a unique structure that includes a diazaphosphole ring and multiple trimethylbenzyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4,6-trimethylbenzylamine with a suitable phosphole precursor, followed by oxidation to form the 2-oxide derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
化学反应分析
Types of Reactions
(3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 2-oxide back to its parent phosphole compound.
Substitution: The trimethylbenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmos
属性
分子式 |
C26H36N2OP+ |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
(3aR,7aR)-1,3-bis[(2,4,6-trimethylphenyl)methyl]-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphol-2-ium 2-oxide |
InChI |
InChI=1S/C26H36N2OP/c1-17-11-19(3)23(20(4)12-17)15-27-25-9-7-8-10-26(25)28(30(27)29)16-24-21(5)13-18(2)14-22(24)6/h11-14,25-26H,7-10,15-16H2,1-6H3/q+1/t25-,26-/m1/s1 |
InChI 键 |
AXLXAPRQQJEHSZ-CLJLJLNGSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)C)CN2[C@@H]3CCCC[C@H]3N([P+]2=O)CC4=C(C=C(C=C4C)C)C)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)CN2C3CCCCC3N([P+]2=O)CC4=C(C=C(C=C4C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide](/img/structure/B14903297.png)
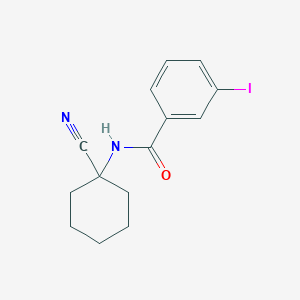


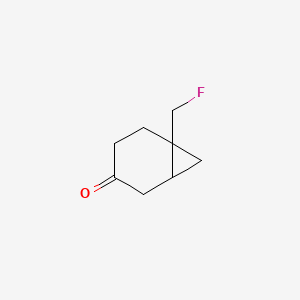
![Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate](/img/structure/B14903322.png)
